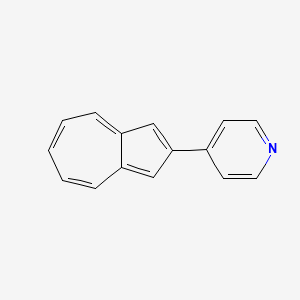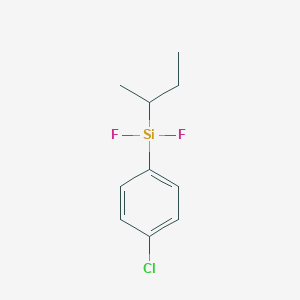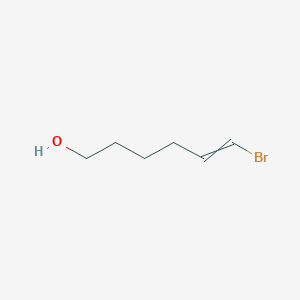
6-Bromohex-5-EN-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromohex-5-en-1-ol is an organic compound with the molecular formula C6H11BrO It is a primary alcohol with a bromine atom attached to the sixth carbon of a hexene chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
6-Bromohex-5-en-1-ol can be synthesized through several methods. One common method involves the reaction of 6-bromo-1-hexene with a base such as potassium acetate in the presence of a catalyst like tetrabutylammonium bromide. The reaction is typically carried out in an acetonitrile solvent, followed by hydrolysis to yield the desired alcohol .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromohex-5-en-1-ol undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form hex-5-en-1-ol.
Substitution: The bromine atom can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.
Major Products
Oxidation: 6-Bromohex-5-enal or 6-Bromohex-5-enoic acid.
Reduction: Hex-5-en-1-ol.
Substitution: Various substituted hex-5-en-1-ol derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-Bromohex-5-en-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: Used in the production of specialty chemicals and as a building block in organic synthesis
Mécanisme D'action
The mechanism of action of 6-Bromohex-5-en-1-ol involves its reactivity due to the presence of both a bromine atom and a primary alcohol group. The bromine atom can participate in nucleophilic substitution reactions, while the alcohol group can undergo oxidation or reduction. These reactions can lead to the formation of various products with different biological and chemical properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Bromo-1-hexene: Similar structure but lacks the alcohol group.
5-Hexen-1-ol: Similar structure but lacks the bromine atom.
6-Bromohexane: Saturated analog without the double bond.
Uniqueness
6-Bromohex-5-en-1-ol is unique due to the presence of both a bromine atom and an alcohol group on a hexene chain. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis .
Propriétés
Numéro CAS |
919800-95-6 |
|---|---|
Formule moléculaire |
C6H11BrO |
Poids moléculaire |
179.05 g/mol |
Nom IUPAC |
6-bromohex-5-en-1-ol |
InChI |
InChI=1S/C6H11BrO/c7-5-3-1-2-4-6-8/h3,5,8H,1-2,4,6H2 |
Clé InChI |
YDQBEBCKWXMPEH-UHFFFAOYSA-N |
SMILES canonique |
C(CCO)CC=CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-Hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)-2-[3-(2-methoxyethoxy)phenyl]acetamide](/img/structure/B12618694.png)
![16-[4-(4-Methylbenzoyl)phenyl]hexadecanoic acid](/img/structure/B12618701.png)
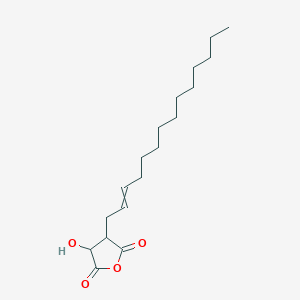

![N-[5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indol-2-yl]-N'-pyridin-2-ylurea](/img/structure/B12618714.png)
![(11R,12S,16R)-11-(4-fluorobenzoyl)-14-(2-methyl-5-nitrophenyl)-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12618720.png)
![5-[[2-[[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-ylidene]amino]oxyacetyl]amino]pentanoic acid](/img/structure/B12618723.png)

![6-(2-Bromo-1,3-oxazol-5-yl)-3-tert-butyl[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12618739.png)
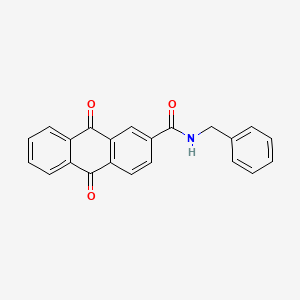
![L-Alanyl-O-{16-[(4-ethylbenzoyl)oxy]hexadecanoyl}-N-methyl-L-serine](/img/structure/B12618745.png)
![9-Chloro-4-(cyclohex-1-en-1-yl)benzo[h]isoquinolin-1(2H)-one](/img/structure/B12618750.png)
